molecular formula C6H13NO2 B13155014 5-Amino-3-hydroxy-3-methylpentanal

5-Amino-3-hydroxy-3-methylpentanal

Cat. No.: B13155014
M. Wt: 131.17 g/mol
InChI Key: FLDQFHXLPNWRJW-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxy-3-methylpentanal is an organic compound that belongs to the class of amino alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-3-methylpentanal can be achieved through several methods. One common approach involves the aldol condensation of aldehydes and ketones. For instance, the reaction between 3-hydroxy-3-methylbutanal and an appropriate amine under controlled conditions can yield the desired product . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxy-3-methylpentanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-Amino-3-hydroxy-3-methylpentanal has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-hydroxy-3-methylpentanal exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence the compound’s activity in biological systems, including its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxy-2-methylbutanal
  • 5-Amino-3-hydroxy-2-methylpentanal
  • 5-Amino-3-hydroxy-3-ethylpentanal

Uniqueness

5-Amino-3-hydroxy-3-methylpentanal is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino and a hydroxyl group allows for versatile reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-amino-3-hydroxy-3-methylpentanal

InChI

InChI=1S/C6H13NO2/c1-6(9,2-4-7)3-5-8/h5,9H,2-4,7H2,1H3

InChI Key

FLDQFHXLPNWRJW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC=O)O

Origin of Product

United States

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